1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide
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Overview
Description
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide is a synthetic organic compound belonging to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide typically involves the reaction of pyridine with a decyl halide, followed by the introduction of the phenylpropanoyl group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process may involve multiple steps, including halogenation, esterification, and quaternization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may result in the formation of various substituted pyridinium derivatives .
Scientific Research Applications
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s pyridinium ion can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. Additionally, the phenylpropanoyl group may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide: Similar in structure but with an oxo group instead of the phenylpropanoyl group.
N-alkyl pyridinium salts: These compounds share the pyridinium ion but differ in the alkyl chain length and substituents.
Uniqueness
1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide is unique due to its specific combination of the pyridinium ion and the phenylpropanoyl group.
Properties
CAS No. |
824432-12-4 |
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Molecular Formula |
C24H34INO2 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
10-pyridin-1-ium-1-yldecyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C24H34NO2.HI/c1-22(23-16-10-8-11-17-23)24(26)27-21-15-7-5-3-2-4-6-12-18-25-19-13-9-14-20-25;/h8-11,13-14,16-17,19-20,22H,2-7,12,15,18,21H2,1H3;1H/q+1;/p-1/t22-;/m1./s1 |
InChI Key |
OWIDPOYEVCIUTE-VZYDHVRKSA-M |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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